molecular formula C26H42N4O4 B12000726 N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea

N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea

Cat. No.: B12000726
M. Wt: 474.6 g/mol
InChI Key: BSNFLDFWUKQDRJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea backbone with multiple hydroxycyclohexyl and phenyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea typically involves multiple steps:

    Formation of the Hydroxycyclohexylamine: Starting with cyclohexanone, the compound undergoes a reduction reaction to form cyclohexanol, followed by amination to produce 2-hydroxycyclohexylamine.

    Synthesis of the Intermediate: The 2-hydroxycyclohexylamine is then reacted with isocyanate to form the intermediate compound.

    Coupling with Phenyl Group: The intermediate is coupled with a phenyl group containing a secondary amine and a carbonyl group to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogens or nitrating agents.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea: Unique due to its specific substitution pattern and functional groups.

    N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea: Similar compounds may include those with variations in the hydroxycyclohexyl or phenyl groups.

Uniqueness

The uniqueness of N-(2-Hydroxycyclohexyl)-N’-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H42N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

1-(2-hydroxycyclohexyl)-3-[2-[3-[2-[(2-hydroxycyclohexyl)carbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea

InChI

InChI=1S/C26H42N4O4/c1-25(2,29-23(33)27-19-12-5-7-14-21(19)31)17-10-9-11-18(16-17)26(3,4)30-24(34)28-20-13-6-8-15-22(20)32/h9-11,16,19-22,31-32H,5-8,12-15H2,1-4H3,(H2,27,29,33)(H2,28,30,34)

InChI Key

BSNFLDFWUKQDRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)NC2CCCCC2O)NC(=O)NC3CCCCC3O

Origin of Product

United States

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